UNC2170 maleate (3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid) is a highly selective, cell-permeant small molecule antagonist of the p53-binding protein 1 (53BP1) tandem tudor domain (TTD) [1]. As a validated chemical probe, it competitively inhibits the interaction between 53BP1 and dimethylated histone H4 lysine 20 (H4K20me2), a critical epigenetic mark for DNA double-strand break repair [2]. In procurement and material selection contexts, UNC2170 maleate is utilized as a benchmark tool compound for modulating DNA damage response (DDR) pathways, specifically to suppress non-homologous end joining (NHEJ) and enhance homology-directed repair (HDR) in precision genome editing applications [3]. Its maleate salt form ensures optimal solubility and stability for both in vitro biochemical assays and live-cell screening workflows.
Substituting UNC2170 with generic epigenetic inhibitors or broad-spectrum DNA repair modulators severely compromises assay specificity and target engagement. While many methyl-lysine (Kme) reader domains share structural homology, UNC2170 possesses a specific tert-butyl amine moiety that anchors it precisely within the 53BP1 binding pocket, driving dimerization and burying the ligand at the homodimer interface [1]. Generic Tudor domain inhibitors or unoptimized fragment hits typically fail to achieve this dual-protomer engagement, resulting in off-target binding to other Kme readers (such as L3MBTL1 or CBX7) and confounding cellular readouts [2]. Furthermore, attempting to use native H4K20me2 peptides as competitive inhibitors in live cells is hindered by poor membrane permeability and rapid proteolytic degradation, whereas UNC2170 maleate delivers validated, high cellular penetrance with an efflux ratio of 1.2, ensuring reproducible target engagement without measurable cytotoxicity [1].
UNC2170 demonstrates a binding affinity that directly competes with the native epigenetic mark. Isothermal titration calorimetry (ITC) reveals that UNC2170 binds the 53BP1 tandem tudor domain with a dissociation constant (Kd) of 22 ± 2.5 µM, which is highly comparable to the affinity of the endogenous H4K20me2 peptide (Kd ~ 20 µM) [1]. This near-parity ensures that UNC2170 can effectively displace the native substrate in biochemical assays.
| Evidence Dimension | Dissociation Constant (Kd) |
| Target Compound Data | 22 ± 2.5 µM (UNC2170) |
| Comparator Or Baseline | ~20 µM (Endogenous H4K20me2 peptide) |
| Quantified Difference | Comparable affinity (within 10%) achieved with a cell-permeant small molecule |
| Conditions | Isothermal titration calorimetry (ITC) against 53BP1 TTD |
Validates that this small molecule can effectively outcompete the native histone mark for biochemical and cellular target engagement without requiring peptide transfection.
A critical procurement metric for epigenetic probes is their selectivity against structurally related domains. In AlphaScreen bead-based proximity assays against a panel of 10 methyl-lysine reader proteins, UNC2170 exhibited greater than 17-fold selectivity for 53BP1 over 9 other Kme readers, including L3MBTL1, MBTD1, and CBX7 [1]. This sharply contrasts with earlier generation or generic fragment inhibitors that show pan-reader activity.
| Evidence Dimension | Selectivity Fold-Difference |
| Target Compound Data | >17-fold preference for 53BP1 |
| Comparator Or Baseline | Off-target binding to 9 other Kme readers (e.g., L3MBTL1) |
| Quantified Difference | >17x higher affinity for the target over off-target epigenetic readers |
| Conditions | AlphaScreen bead-based proximity assay / TR-FRET panel |
Ensures that downstream phenotypic effects are driven strictly by 53BP1 inhibition, preventing off-target epigenetic confounding in complex cell models.
For cellular DDR applications, a probe must maintain intracellular concentrations without active exclusion. UNC2170 demonstrates high cellular penetrance with an efflux ratio of 1.2 in a bi-directional Caco-2 cell permeability assay [1]. Unlike highly charged native peptides or larger macrocyclic inhibitors that require specialized delivery vectors, UNC2170 naturally accumulates in the intracellular space, making it a superior choice for live-cell workflows.
| Evidence Dimension | Cellular Efflux Ratio |
| Target Compound Data | 1.2 (UNC2170) |
| Comparator Or Baseline | Standard threshold for highly cell-permeant probes (< 2.0) |
| Quantified Difference | Negligible active cellular efflux, indicating stable intracellular retention |
| Conditions | Bi-directional Caco-2 cell permeability assay |
Guarantees reliable intracellular accumulation for live-cell DNA damage and CRISPR-Cas9 HDR enhancement assays, avoiding the need for complex delivery vehicles.
Because UNC2170 effectively antagonizes 53BP1, it is utilized as an NHEJ suppressor in precision genome editing workflows. By blocking 53BP1 recruitment to double-strand breaks, it shifts the cellular DNA repair machinery toward homology-directed repair (HDR), significantly increasing the efficiency and accuracy of CRISPR-Cas9 knock-in models [1].
Given its >17-fold selectivity and established Kd of 22 µM, UNC2170 serves as a validated positive control and benchmark ligand in TR-FRET and AlphaScreen assays. Procurement of UNC2170 is essential for assay validation when discovering next-generation 53BP1 or Tudor domain inhibitors [2].
In immunological research, UNC2170 is applied to live-cell assays to specifically suppress CSR in B-cells. Its high cell permeability (efflux ratio 1.2) allows researchers to isolate the functional role of the 53BP1 tandem tudor domain in whole cells without the confounding toxicity seen with generic DNA repair inhibitors [3].